molecular formula C16H21N3O3 B558197 (S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate CAS No. 62549-92-2

(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

Cat. No.: B558197
CAS No.: 62549-92-2
M. Wt: 303.36 g/mol
InChI Key: VHVGNTVUSQUXPS-JGVFFNPUSA-N
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Description

Synthetic cannabinoids are a large and diverse class of chemicals that are often included in so-called “herbal” products . These substances are designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis . The specific compound you’re asking about is a synthetic cannabinoid, based on its structural features.

Scientific Research Applications

Photoredox-Catalyzed Amination

The compound has been utilized in a photoredox-catalyzed amination process, demonstrating a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This innovation facilitates the construction of diverse amino pyrimidines, broadening the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

Diels‐Alder Reaction

It serves as a precursor in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, highlighting its role in enabling complex organic reactions and the synthesis of novel organic compounds with potential applications in medicinal chemistry and material science (Padwa, Brodney, & Lynch, 2003).

Corrosion Inhibition

Derivatives based on this compound, such as tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC), have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solution. This research opens new avenues for the development of more efficient and environmentally friendly corrosion inhibitors in industrial applications (Faydy et al., 2019).

Asymmetric Synthesis

The compound is pivotal in the highly stereoselective asymmetric synthesis of tert-butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates, showcasing its importance in producing building blocks for novel protease inhibitors. This indicates its significant potential in the development of new therapeutic agents (Ghosh, Cárdenas, & Brindisi, 2017).

Process Development and Synthesis

Its use in process development and pilot-plant synthesis for producing intermediates in the manufacture of a lymphocyte function-associated antigen 1 inhibitor highlights its value in pharmaceutical manufacturing, contributing to the advancement of new treatments for immune-related disorders (Li et al., 2012).

Antibacterial Activity

The compound has been involved in the design, synthesis, and evaluation of new molecules with antibacterial activity, emphasizing its potential as a cornerstone in the development of new antibiotics to combat resistant bacterial strains (Prasad, 2021).

Mechanism of Action

Like Δ9-THC, synthetic cannabinoids are intended to activate the cannabinoid type 1 receptor (CB1) and most also act as agonists of the type 2 receptor (CB2) . Activation of these receptors is responsible for their psychoactive effects.

Future Directions

The proliferation of synthetic cannabinoids presents significant challenges for public health and law enforcement . Future research will likely focus on better understanding these substances and developing effective strategies for their regulation and control.

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the biochemical reactions.

Molecular Mechanism

It is known that the compound can be deprotected using oxalyl chloride in methanol, a process that takes place under room temperature conditions for 1–4 hours with yields up to 90% . This suggests that Boc-L-Tryptophan amide may interact with other molecules in a specific way to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that the deprotection of the compound can be achieved in 1–4 hours , indicating that the compound may have a relatively short half-life in certain conditions.

Metabolic Pathways

It is known that tryptophan, an essential amino acid, is catabolized by complex metabolic pathways . Since Boc-L-Tryptophan amide is a derivative of tryptophan, it may be involved in similar metabolic pathways.

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics . As Boc-L-Tryptophan amide is a derivative of the amino acid tryptophan, it may be possible to predict its subcellular localization based on its structure and properties.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMFCQAPZYKTON-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556356
Record name Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62549-92-2
Record name Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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